N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety
Properties
IUPAC Name |
6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXXVOPBPPMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl group is then introduced through a substitution reaction, followed by the formation of the morpholine ring via a cyclization reaction. The final step involves the coupling of the pyridazine carboxamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the tetrazole formation and the implementation of automated synthesis techniques for the subsequent steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide and related compounds. The following table summarizes key findings from recent research:
Case Study: Study A
In a study published in the ACS Omega, this compound exhibited remarkable growth inhibition against several cancer cell lines. The mechanism was linked to the induction of apoptosis, making it a candidate for further development in anticancer therapies.
Antifungal Activity
In addition to its anticancer properties, some derivatives of the compound have shown promising antifungal activity. A study involving pyridine-sulfonamide derivatives indicated that modifications could enhance antifungal efficacy against strains such as Candida albicans .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that optimize the pharmacological profile of the compound:
- Initial Synthesis : Starting from commercially available precursors.
- Structural Optimization : Modifications to enhance solubility and bioavailability.
- Testing for Biological Activity : Evaluating the synthesized compounds against various disease models.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole-containing compound with similar biological activities.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: A hybrid compound with both pyrazole and tetrazole rings, showing potent activity against certain pathogens.
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a tetrazole ring, phenyl group, morpholine ring, and pyridazine carboxamide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the morpholine and pyridazine moieties contributes to its potential efficacy.
Antimicrobial Activity
Research indicates that derivatives of tetrazoles exhibit significant antimicrobial properties. A study synthesized several tetrazole derivatives, including this compound, and assessed their activity against various bacterial strains.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Gram-positive Activity (%) | Gram-negative Activity (%) |
|---|---|---|
| This compound | 66.67 (Staphylococcus aureus) | 70.59 (Escherichia coli) |
| Reference Drug (Gentamycin) | 100 | 100 |
The compound demonstrated moderate to high efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Tetrazole derivatives have also been evaluated for anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model in rats, this compound showed promising results.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Edema Reduction (%) | Standard Drug (Phenylbutazone) |
|---|---|---|
| This compound | 45 | 60 |
This suggests that the compound possesses moderate anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions .
Anticancer Potential
The anticancer activity of tetrazole derivatives has been explored in various studies. The compound's structure allows it to interact with multiple biological targets, potentially inhibiting cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.5 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide, and what reaction conditions are critical for success?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrazole-containing intermediates (e.g., 4-(1H-tetrazol-1-yl)aniline) are often coupled with pyridazine derivatives using polar aprotic solvents like DMF or DMSO. A base such as K₂CO₃ is typically used to deprotonate reactive sites and facilitate coupling . Reaction temperature (room temperature to 80°C) and stoichiometric ratios of reagents (1:1.1 molar ratio of nucleophile to electrophile) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential to verify the connectivity of the tetrazole, morpholine, and pyridazine moieties. For instance, the tetrazole proton typically appears as a singlet near δ 9.5–10.0 ppm, while morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound, particularly in multi-step reactions?
- Methodological Answer : Yield optimization requires addressing bottlenecks such as steric hindrance at the pyridazine carboxamide site. Strategies include:
- Using coupling agents like HATU or EDCI to improve amide bond formation efficiency.
- Introducing microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours at 100°C) .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.
Q. What are the primary biological targets of this compound, and how can researchers validate its mechanism of action?
- Methodological Answer : Tetrazole-containing analogs are known to modulate kinases or cytoskeletal proteins (e.g., F-actin, paxillin). To validate targets:
- Perform kinase inhibition assays (e.g., ELISA-based phosphorylation assays) using recombinant proteins.
- Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., Akt-mTOR pathway components) and assess rescue effects .
- Conduct molecular docking studies (e.g., with PDB ID: 7BYE for bacterial targets) to predict binding interactions, followed by surface plasmon resonance (SPR) for affinity measurements .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrazole-pyridazine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or cellular context. To address this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
